molecular formula C5H8N2O2 B8342548 1-Formyl-3-oxopiperazine

1-Formyl-3-oxopiperazine

Cat. No.: B8342548
M. Wt: 128.13 g/mol
InChI Key: OJKQOOBAMDKEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formyl-3-oxopiperazine is a piperazine derivative characterized by a formyl (-CHO) group at the 1-position and an oxo (=O) group at the 3-position of the six-membered piperazine ring. The formyl group at position 1 may enhance reactivity, making it a candidate for further functionalization in synthetic pathways .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-oxopiperazine-1-carbaldehyde

InChI

InChI=1S/C5H8N2O2/c8-4-7-2-1-6-5(9)3-7/h4H,1-3H2,(H,6,9)

InChI Key

OJKQOOBAMDKEDK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares 1-Formyl-3-oxopiperazine with key piperazine derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Applications/Properties
This compound 1-CHO, 3=O C₅H₇N₂O₂ Formyl, oxo Intermediate for bioactive molecules
Benzyl 3-oxopiperazine-1-carboxylate 1-Cbz (benzyloxycarbonyl), 3=O C₁₂H₁₄N₂O₃ Carbamate, oxo Protecting group strategies in synthesis
4-(3-Oxopiperazine-1-carbonyl)benzonitrile 1-CONH-benzonitrile, 3=O C₁₂H₁₀N₄O₂ Amide, nitrile, oxo Pharmaceutical intermediate
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) 1-(3-CF₃-phenyl) C₁₁H₁₃F₃N₂ Aryl, trifluoromethyl Serotonin receptor modulation
1-(4-Chlorophenyl)piperazine (4-CPP) 1-(4-Cl-phenyl) C₁₀H₁₃ClN₂ Aryl, chloro Neuropharmacological research

Physicochemical and Pharmacological Properties

  • In contrast, arylpiperazines like 3-TFMPP and 4-CPP exhibit greater stability due to their aromatic substituents .
  • Bioactivity: Arylpiperazines such as 3-TFMPP are known for their affinity for serotonin (5-HT) receptors, whereas this compound’s bioactivity remains underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.